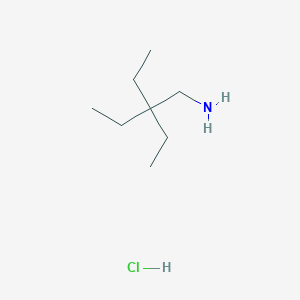
3-(Aminomethyl)-3-ethylpentane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas), color, odor, and other physical characteristics .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This can involve a variety of techniques, such as condensation reactions, substitution reactions, or others .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and others .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with acids, bases, oxidizing or reducing agents, and more .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
3-(Aminomethyl)-3-ethylpentane hydrochloride is involved in complex chemical syntheses and structural studies. For example, the compound has been used in tandem ring-opening and oximation reactions, yielding products such as ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate. These reactions are crucial in creating new molecules with potential applications in various fields, including pharmacology and materials science. The structure and conformational characteristics of the synthesized products are often analyzed using NMR, X-ray, and molecular dynamics simulation studies, providing insights into their potential applications and behaviors in different environments (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).
Catalysis and Polymerization
Compounds related to this compound play a role in catalytic processes and polymerization. For instance, the compound's derivatives have been used in solvolysis reactions, helping to elucidate mechanisms involving solvent dipolarity, polarizability, and hydrogen bond donor acidity. Understanding these reactions is vital for designing efficient catalytic systems in organic synthesis and polymer chemistry (Albuquerque, Moita, & Gonçalves, 2001).
Conformational and Vibrational Analysis
In-depth studies on the conformation and vibration of molecules related to this compound provide valuable information about their stability and reactivity. For example, research on 3,5-dialkyltetrahydro-4H-thiopyran-4-ones, derived from compounds similar to this compound, has revealed insights into their conformational dynamics, stability, and potential applications in designing new materials or pharmaceuticals (Baeva, Biktasheva, Fatykhov, & Lyapina, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-diethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-4-8(5-2,6-3)7-9;/h4-7,9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORRFKKLNUOKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

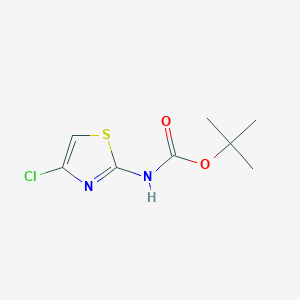
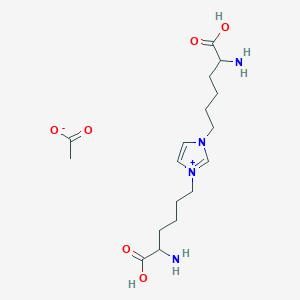
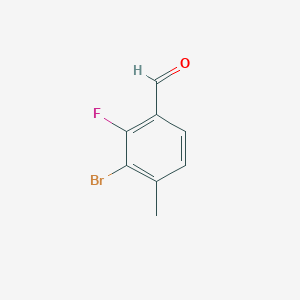

![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
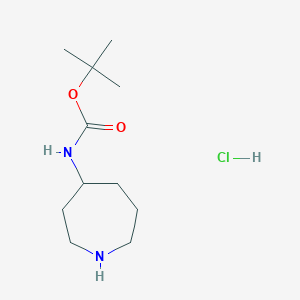
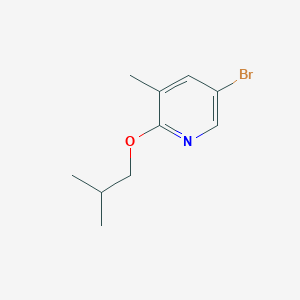

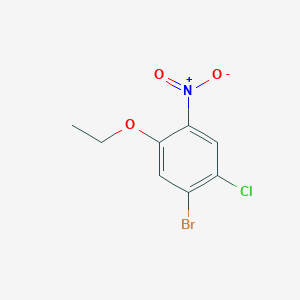


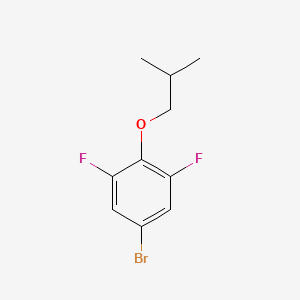
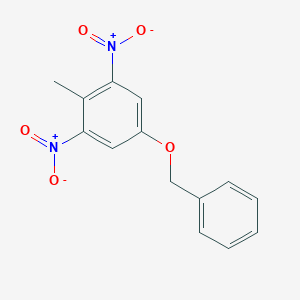
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)